molecular formula C11H6N4O4 B5781705 Benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone

Benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone

Cat. No.: B5781705
M. Wt: 258.19 g/mol
InChI Key: ZPNXQDQUIPHRQB-UHFFFAOYSA-N
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Description

Benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone is a compound that combines the structural features of benzotriazole and nitrofuran. Benzotriazole is known for its versatile synthetic utility, while nitrofuran derivatives are recognized for their significant biological activities, including antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone typically involves the reaction of benzotriazole with a nitrofuran derivative under specific conditions. One common method includes the use of 1H-benzotriazole and 5-nitrofurfural in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized nitrofuran derivatives, while reduction can produce amine-containing compounds .

Scientific Research Applications

Benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to antimicrobial effects. The benzotriazole ring can enhance the compound’s stability and reactivity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone is unique due to its combined structural features of benzotriazole and nitrofuran, which confer both stability and significant biological activity. This dual functionality makes it a valuable compound in various scientific research and industrial applications .

Properties

IUPAC Name

benzotriazol-1-yl-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4/c16-11(9-5-6-10(19-9)15(17)18)14-8-4-2-1-3-7(8)12-13-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNXQDQUIPHRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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